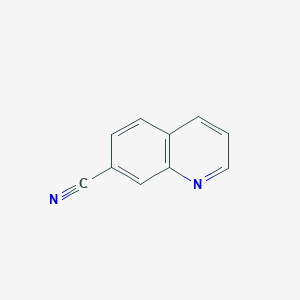

Quinoline-7-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHIFNNCZPJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625033 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67360-38-7 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Quinoline 7 Carbonitrile and Derivatives

Strategic Approaches to Quinoline (B57606) Ring System Construction with Carbonitrile Integration

The construction of the quinoline ring system with a pre-installed or concurrently formed carbonitrile group at the 7-position requires careful selection of starting materials and reaction pathways. Several classical and modern synthetic strategies have been adapted for this purpose.

Friedländer Reaction and its Derivatives for Quinoline-7-carbonitrile Scaffold Elaboration

The Friedländer synthesis is a cornerstone reaction for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov To synthesize this compound, this reaction would typically involve the condensation of 2-amino-4-cyanobenzaldehyde or a related ketone with a suitable carbonyl compound. The reaction is versatile and can be catalyzed by acids (both Brønsted and Lewis acids), bases, or conducted under thermal conditions. wikipedia.orgiipseries.org

The mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. thieme-connect.comyoutube.com The choice of catalyst can significantly influence reaction efficiency and yield. A wide array of catalysts have been employed for the Friedländer annulation, including inorganic salts, iodine, and various metal triflates, demonstrating the reaction's broad applicability. researchgate.netrsc.org

Modifications to the classical Friedländer synthesis have been developed to improve yields and expand the substrate scope. For instance, a one-pot variation involves the in situ generation of the required 2-aminoaryl carbonyl compound from lithiated N-pivaloylanilines, which are then condensed with a reactive methylene (B1212753) compound. thieme-connect.com

Multi-Component Reaction (MCR) Strategies in Quinoline-Carbonitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like substituted quinolines. rsc.orgbeilstein-journals.org Several MCRs have been developed for the synthesis of quinoline-carbonitriles, often yielding highly functionalized products in a one-pot fashion.

For example, a three-component reaction involving an aromatic amine, an aromatic aldehyde, and malononitrile (B47326) can produce 2-amino-4-arylquinoline-3-carbonitriles. researchgate.netafricanjournalofbiomedicalresearch.com This approach, which can be catalyzed by simple and green catalysts like ammonium (B1175870) chloride, avoids harsh conditions and costly reagents. researchgate.netafricanjournalofbiomedicalresearch.com Another strategy involves the copper-catalyzed three-component regioselective cyclization of diaryliodonium salts, nitriles, and alkynes, providing a novel entry to poly-substituted quinolines. rsc.orgtsinghua.edu.cn These MCRs highlight a shift towards more convergent and sustainable synthetic designs. rsc.org

Transition Metal-Catalyzed Processes for Carbonitrile-Substituted Quinolines

Transition metal catalysis provides powerful tools for forging the quinoline scaffold and introducing the carbonitrile group. ias.ac.in Palladium- and copper-based catalysts are particularly prominent in this area.

Palladium-catalyzed reactions, such as the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, offer a pathway to 2,4-disubstituted quinolines. nih.gov Another Pd-catalyzed approach involves the reaction of 2-aminostyrylnitriles with phenylboronic acid. nih.gov Direct C-H cyanation of a pre-formed quinoline ring or quinoline N-oxide is also a viable strategy, although regioselectivity can be a challenge. researchgate.netacs.org For instance, palladium-catalyzed C-H cyanation of quinoline N-oxides can occur using trimethylsilyl (B98337) cyanide as the cyanide source. researchgate.net

Copper-catalyzed methods are also highly effective. A one-pot, three-component tandem protocol using copper iodide can synthesize 2-aminoquinoline-3-carbonitriles from 2-bromobenzaldehydes, active methylene nitriles, and sodium azide (B81097). rsc.orgresearchgate.net This process involves a sequence of Knoevenagel condensation, copper-catalyzed amination, and intramolecular cyclization. rsc.org Other copper-catalyzed syntheses include the reaction of anilines with dimethyl acetylenedicarboxylate (B1228247) and the coupling of o-acylanilines with alkenyl iodides. nih.govrsc.org

Green Chemistry Protocols for Sustainable Quinoline-Carbonitrile Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis. For quinoline-carbonitriles, this involves using environmentally benign solvents, reusable catalysts, and energy-efficient conditions.

A notable example is the catalyst-free Friedländer reaction conducted in water at 70°C, which provides quinolines in excellent yields. organic-chemistry.org The use of glycerol (B35011) as a sustainable, catalyst-free medium has also been reported for the synthesis of 2-aminoquinoline-3-carbonitriles. dntb.gov.ua Furthermore, employing reusable solid acid catalysts like montmorillonite (B579905) K-10 or zeolites in ethanol (B145695) aligns with green chemistry goals by simplifying work-up and minimizing waste. researchgate.netarabjchem.org The use of magnetic nanoparticles as catalysts, which can be recovered with an external magnet, represents another innovative green approach, often coupled with ultrasonic irradiation to enhance reaction rates. nih.gov One-pot syntheses using catalysts like ammonium chloride in ethanol also contribute to a greener profile by reducing steps and purification needs. researchgate.netafricanjournalofbiomedicalresearch.com

Functionalization and Derivatization Strategies at the this compound Core

Once the this compound scaffold is constructed, the nitrile group and the quinoline ring itself serve as handles for further functionalization, allowing for the introduction of diverse structural motifs. thieme-connect.de

Introduction of Heterocyclic Moieties onto the this compound Framework

The carbonitrile group at the C7-position is a versatile precursor for various nitrogen-containing heterocycles, most notably tetrazoles. The [2+3] cycloaddition reaction between the nitrile and an azide source, typically sodium azide, is a common and efficient method to construct a tetrazole ring, yielding a 7-(1H-tetrazol-5-yl)quinoline derivative. This transformation significantly alters the electronic and steric properties of the molecule and is a key strategy in medicinal chemistry. rsc.orgresearchgate.net

For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with azidotrimethylsilane (B126382) can lead to the formation of a tetrazolo[1,5-a]quinoline (B14009986) system, demonstrating a ring-chain tautomerization process that incorporates the quinoline nitrogen into the new heterocyclic ring. rsc.org Such derivatives can then participate in further multi-component reactions, like the Ugi-azide reaction, to append additional complex side chains. rsc.orgresearchgate.net The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) and its subsequent condensation with various nucleophiles is a well-established route to a wide array of complex heterocyclic systems fused or attached to the quinoline core. bibliomed.orgnih.gov

Selective Chemical Transformations at the Nitrile Group

The nitrile moiety at the 7-position of the quinoline ring is a versatile functional group that can undergo a variety of selective chemical transformations to yield a range of important derivatives. These transformations primarily include hydrolysis to carboxylic acids or amides, and reduction to primary amines.

Hydrolysis: The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation. chemmethod.com This is typically achieved under strong acidic or basic conditions at elevated temperatures. chemmethod.com For instance, treating a quinoline carbonitrile with concentrated sulfuric acid can lead to the formation of the corresponding carboxamide and carboxylic acid. chemmethod.com In some cases, a mixture of both the amide and the acid may be produced, with the ratio depending on the specific reaction conditions. chemmethod.com The hydrolysis proceeds via the intermediate formation of a carboxamide, which can sometimes be isolated, but often hydrolyzes further to the carboxylic acid under the reaction conditions. chemmethod.com

Reduction: The nitrile group can be selectively reduced to a primary amine (aminomethyl group). A common and effective method for this transformation is the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). rsc.org This reaction converts the C≡N triple bond into a -CH₂NH₂ group, providing a synthetic route to aminomethyl-quinoline derivatives, which are valuable building blocks for further functionalization. rsc.org

The table below summarizes key selective transformations of the nitrile group.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | Concentrated H₂SO₄, 100 °C | Quinoline-7-carboxamide and/or Quinoline-7-carboxylic acid | chemmethod.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | (Quinolin-7-yl)methanamine | rsc.org |

Modifications at Other Positions of the Quinoline Ring System

Beyond transformations of the nitrile group, the quinoline ring system of this compound is amenable to modifications at various other positions. These modifications are crucial for synthesizing derivatives with tailored electronic, steric, and pharmacological properties. Key strategies include nucleophilic substitution, metal-catalyzed cross-coupling, and direct alkylation.

Nucleophilic Substitution: In appropriately substituted quinoline precursors, nucleophilic substitution is a powerful tool. For example, a chlorine atom at the C2 position is an excellent leaving group, enabling the introduction of various nucleophiles. Amination at the C2 position can be achieved by reacting a 2-chloroquinoline (B121035) derivative with amines, such as 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine, in the presence of a base like potassium carbonate. rsc.org This allows for the synthesis of diverse amino-substituted quinoline derivatives.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer efficient ways to form new carbon-carbon bonds on the quinoline scaffold. The Sonogashira coupling, for instance, can be used to introduce alkynyl groups. This reaction typically involves treating a halo-quinoline (e.g., 2-chloroquinoline) with a terminal alkyne in the presence of a palladium catalyst, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst. rsc.org This method is highly versatile for creating 2-alkynyl-quinoline derivatives.

Direct Alkylation: Recent advances have enabled the direct C-H functionalization of quinoline rings. Selective C2 or C4 alkylation of quinolines can be accomplished using 1,1-diborylalkanes as the alkyl source, promoted by dimethylzinc (B1204448) (ZnMe₂). organic-chemistry.org This method allows for the direct introduction of primary and secondary alkyl groups with high regioselectivity, favoring the C2 position for substituted quinolines. organic-chemistry.org

Introduction of Other Functional Groups: The strategic placement of other functional groups is often guided by structure-activity relationship (SAR) studies. For example, in the development of bioactive molecules, the introduction of a hydroxyl or methoxy (B1213986) group at the C7 position of the quinoline ring has been shown to enhance the antitumor activity of certain compounds. orientjchem.org

The following table details examples of modifications at various positions on the quinoline ring.

| Position | Reaction Type | Reagents and Conditions | Resulting Substituent | Reference |

| C2 | Nucleophilic Amination | 2-chloro precursor, various amines (e.g., 1H-tetrazol-5-amine), K₂CO₃, DMF | Amino-tetrazolyl group | rsc.org |

| C2 | Sonogashira Coupling | 2-chloro precursor, terminal alkyne, [PdCl₂(PPh₃)₂], CuI, Et₃N | Alkynyl group | rsc.org |

| C2/C4 | Direct Alkylation | 1,1-diborylalkanes, ZnMe₂ | Alkyl group | organic-chemistry.org |

| C7 | Functional Group Introduction | Varies (e.g., via precursor synthesis) | Hydroxyl, Methoxy | orientjchem.org |

Spectroscopic and Analytical Characterization of Quinoline 7 Carbonitrile Compounds

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the skeletal structure of quinoline-7-carbonitrile compounds. The spectra are distinguished by characteristic vibrations of the quinoline (B57606) ring and the nitrile functional group.

The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. For derivatives such as 8-amino-4H-pyrano[3,2-g]this compound, this peak has been observed at 2186 cm⁻¹. iosrjournals.org The quinoline ring itself gives rise to a series of complex vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and a pattern of C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region, which are characteristic of the fused aromatic system.

Detailed vibrational studies on the closely related analogue, quinoline-7-carboxaldehyde (Q7C), provide a strong comparative basis for assigning the quinoline ring modes. researchgate.netresearchgate.net In Q7C, distinct FT-IR and Raman bands corresponding to quinoline ring stretching, in-plane bending, and out-of-plane deformations have been meticulously assigned. researchgate.net It is expected that this compound would exhibit a similar vibrational fingerprint for its ring system, with the primary difference being the substitution of aldehyde-related vibrations with the prominent nitrile peak.

Table 1: Selected Vibrational Frequencies for this compound and Related Compounds Data for quinoline ring modes are based on the analysis of quinoline-7-carboxaldehyde researchgate.netresearchgate.net, while the C≡N frequency is based on reported derivatives iosrjournals.org.

| Frequency (cm⁻¹) | Vibrational Assignment | Technique |

| ~3050 | Aromatic C-H Stretch | FT-IR, Raman |

| ~2230 | C≡N Nitrile Stretch | FT-IR, Raman |

| ~1620 | C=C/C=N Ring Stretch | FT-IR, Raman |

| ~1580 | C=C/C=N Ring Stretch | FT-IR, Raman |

| ~1500 | C=C/C=N Ring Stretch | FT-IR, Raman |

| ~830 | C-H Out-of-Plane Bend | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is responsible for strong absorptions in the ultraviolet region. Typically, quinoline derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net For instance, studies on quinoline-based receptors show significant absorption peaks below 300 nm. beilstein-journals.org Theoretical and experimental work on quinoline-7-carboxaldehyde identified major absorption bands around 245 nm and 315 nm in ethanol (B145695), attributed to these electronic transitions. researchgate.net The position and intensity of these bands are sensitive to solvent polarity and substitution on the quinoline ring. beilstein-journals.org

Fluorescence spectroscopy is a powerful tool for studying the emission properties of these compounds. While data for the parent this compound is not extensively detailed, many quinoline derivatives are known to be highly fluorescent. nanobioletters.com The fluorescence properties, including quantum yield and emission wavelength, are heavily influenced by the nature and position of substituents. For example, the introduction of a dimethylamino group at the 7-position can create a fluorescent probe. nih.gov Similarly, other derivatives have been designed as "turn-on" fluorescent sensors where the emission intensity changes dramatically upon binding to metal ions like Ni²⁺. nih.gov The formation of complexes can lead to a chelation-enhanced fluorescence (CHEF) effect, significantly increasing emission. nanobioletters.com This tunability makes quinoline-based carbonitriles attractive scaffolds for the development of chemical sensors and imaging agents. nih.govacs.org

Table 2: UV-Vis Absorption Data for Quinoline-7-carboxaldehyde (Analogue) Data recorded in ethanol solvent. researchgate.net

| λmax (nm) | Transition Type (Probable) |

| 245 | π→π |

| 315 | n→π / π→π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The substitution pattern on the quinoline ring is unambiguously determined by the chemical shifts and coupling constants of the aromatic protons.

For a 7-substituted quinoline like this compound, the protons on the heterocyclic pyridine (B92270) ring (H2, H3, H4) and the carbocyclic benzene (B151609) ring (H5, H6, H8) give rise to a distinct set of signals in the downfield region of the ¹H NMR spectrum (typically 7.5-9.0 ppm). For the derivative 4-anilinothis compound, the quinoline protons are clearly resolved, with H8 appearing at 9.55 ppm, H2 at 8.54 ppm, and other protons resonating between 7.5 and 8.1 ppm. biorxiv.org The ¹³C NMR spectrum complements this by showing signals for all ten carbon atoms, with the nitrile carbon appearing at a characteristic chemical shift (typically 115-120 ppm) and the quinoline carbons spread across the aromatic region (~120-150 ppm).

While this compound is a relatively rigid molecule, NMR can be used to study conformational preferences in more flexible derivatives, particularly those with bulky substituents that may experience restricted rotation. ipb.ptauremn.org.br For the parent compound, NMR primarily serves to confirm its identity and purity by providing a unique fingerprint of its atomic connectivity.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) provides a rapid and accurate determination of the molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₀H₆N₂), the calculated monoisotopic mass is 154.0531 Da. In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺˙) at m/z 154. In electrospray ionization (ESI) mass spectra, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 155.

Mass spectral data for various quinoline carbonitrile derivatives have been reported, confirming their expected molecular weights. For example, the ESI-MS of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile showed the calculated m/z for the [M+H]⁺ ion. google.com The technique is also crucial for analyzing the products of complex reactions, where it confirms the successful synthesis of the target molecule. iosrjournals.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most definitive structural information, providing precise coordinates of each atom in the crystal lattice. This allows for the exact determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Representative Crystallographic Data for Quinoline-2-carbonitrile (B74147) (Isomer) Data from a study on quinoline-2-carbonitrile provides insight into the general structural features of quinoline carbonitriles. iucr.org

| Parameter | Value |

| Formula | C₁₀H₆N₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 3.8497 |

| b (Å) | 9.9559 |

| c (Å) | 19.9639 |

| Dihedral Angle (Benzene/Pyridine) | 1.28° |

Computational and Theoretical Investigations of Quinoline 7 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of Quinoline-7-carbonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been successfully applied to various quinoline (B57606) derivatives to understand their structure and reactivity. scirp.org DFT calculations, particularly using the B3LYP functional, are effective for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgtsijournals.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of related quinoline carbonitrile derivatives, DFT calculations have been employed to compute these reactivity descriptors. For instance, calculations on 2-Amino-7-hydroxy-4-phenylquinoline-3-carbonitrile revealed specific energy values for its frontier orbitals. researchgate.net Similarly, comprehensive DFT studies on various quinoline derivatives have established a clear relationship between their HOMO-LUMO gaps and chemical stability. rsc.org For the parent quinoline molecule, DFT calculations with the B3LYP/6-31+G(d,p) basis set determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org These values serve as a baseline for understanding the electronic effects of substituents, such as the carbonitrile group at the 7-position.

Table 1: Illustrative Frontier Orbital Energies of Quinoline and a Derivative from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-Amino-7-hydroxy-4-phenylquinoline-3-carbonitrile (AHQ-1) | -5.685 | -1.878 | 3.81 | researchgate.net |

This table presents data for related compounds to illustrate the application of DFT in determining key electronic reactivity descriptors.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique used to approximate the molecular wavefunction and energy. While DFT often provides more accurate results for electron correlation, HF is a valuable tool for optimizing molecular geometries and calculating vibrational frequencies. scirp.orgiosrjournals.org

Theoretical studies on molecules structurally similar to this compound, such as quinoline-7-carboxaldehyde, have utilized both HF and DFT methods with basis sets like 6-311++G(d,p) to compute geometric parameters (bond lengths and angles) and harmonic vibrational frequencies. researchgate.net Such calculations allow for the prediction of infrared (IR) and Raman spectra, which can then be compared with experimental data to validate the computed structure. iosrjournals.orgresearchgate.net For instance, in the study of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, both HF and B3LYP methods were used to calculate the vibrational spectra, with the results showing good agreement with experimental findings after scaling. iosrjournals.org The optimization of quinoline-3-carbonitrile derivatives has also been performed using the HF model with the 6-31G* basis set, demonstrating its direct applicability to this class of compounds. sci-hub.se

Table 2: Comparison of Computational Methods for a Quinoline Derivative

| Property | Method | Basis Set | Finding | Source |

| Geometry & Vibrational Frequencies | HF & B3LYP | 6-311++G(d,p) | Computed parameters and spectra show good agreement with experimental data. | researchgate.net |

| Vibrational Frequencies | HF & B3LYP | 6-31+G(d,p) | Scaled B3LYP results show the best agreement with experimental values. | iosrjournals.org |

| Geometry Optimization | HF | 6-31G* | Method used to obtain optimized structures of quinoline-3-carbonitrile derivatives. | sci-hub.se |

This table illustrates the use of Hartree-Fock and its comparison with DFT for calculating molecular properties of related quinoline structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ucj.org.ua This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-target interactions. nih.gov

The quinoline scaffold is present in numerous compounds with a wide range of biological activities, and docking studies have been crucial in understanding their mechanisms of action. nih.gov For example, quinoline derivatives have been docked into the active sites of various enzymes, including HIV reverse transcriptase, acetylcholinesterase, and Janus kinase 2 (JAK2). ucj.org.uanih.govbohrium.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov

In a study of quinoline derivatives as HIV inhibitors, docking scores indicated high binding affinities, with compound 4 showing a score of -10.67 and forming hydrogen bonds with LYS 101 and hydrophobic interactions with TRP229. nih.gov Another study on hydroacridine derivatives as potential acetylcholinesterase inhibitors reported a high binding free energy of -13.7 kcal/mol for one compound, which formed hydrogen bonds with residues Ser200 and His440 of the enzyme. ucj.org.ua Such findings are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

Table 3: Examples of Molecular Docking Studies on Quinoline Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Docking Score / Binding Energy | Source |

| Quinoline derivatives | HIV Reverse Transcriptase | LYS 101, TRP229, TYR 188 | -10.67 | nih.gov |

| Hydroacridine derivatives | Acetylcholinesterase | Ser200, His440 | -13.7 kcal/mol | ucj.org.ua |

| Quinoline-ferulic acid hybrids | Acetylcholinesterase/Butyrylcholinesterase | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Not specified | nih.gov |

This table provides illustrative findings from docking studies on related compounds, highlighting the type of data generated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. plos.orgnih.gov By simulating the motions of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, reveal dynamic conformational changes, and quantify binding free energies. plos.orgmdpi.com

MD simulations are frequently used to refine the results of molecular docking. For quinoline derivatives, MD studies have been performed to understand their interactions with targets like the DNA damage response (DDR) kinases and Toll-like receptors (TLRs). plos.orgmdpi.com In a study on quinoline-3-carboxamides, 100-nanosecond simulations were used to confirm the stability of the inhibitor-kinase complexes by analyzing the root-mean-square deviation (RMSD) of the protein and ligand structures over time. mdpi.com

Furthermore, MD simulations combined with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. plos.org Studies on imidazoquinoline agonists binding to TLR7 and TLR8 have used this approach to quantify selectivity, revealing that van der Waals interactions are the primary driving force for binding. plos.org These simulations provide a dynamic picture of how a molecule like this compound might behave in a biological environment, capturing its flexibility and the stability of its interactions with a target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models based on a set of known molecules (a training set), QSAR can predict the activity of new, untested compounds. nih.gov This technique is widely used in drug design to prioritize the synthesis of compounds with potentially high activity. tandfonline.com

The quinoline scaffold has been the subject of numerous QSAR studies. researchgate.net For instance, 3D-QSAR models have been developed for quinoline-3-carbonitrile derivatives to understand their inhibitory activity against Tpl2 kinase. tandfonline.com These models use pharmacophoric features (like hydrogen bond donors/acceptors, aromatic rings) and atom-based fields to build a predictive relationship. tandfonline.com

Other QSAR approaches, like Topomer CoMFA, have been applied to quinoline Schiff bases to create models with high predictive power, indicated by statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive r² (r²_pred). dovepress.com These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for structural modification. dovepress.com QSAR studies on quinolines have utilized various linear and non-linear machine learning methods to build robust and predictive models, helping to overcome challenges like multidrug resistance by designing more effective inhibitors. researchgate.netnih.gov

Table 4: Illustrative Statistical Results from a QSAR Study on Quinoline Derivatives

| QSAR Method | Training Set Size | q² | r²_pred | Application | Source |

| Topomer CoMFA | 60 | 0.664 | 0.865 | Predicting activity of Enoyl Acyl Carrier Protein Reductase inhibitors. | dovepress.com |

| 3D-QSAR | 9 (active set) | Not specified | Not specified | Modeling Tpl2 kinase inhibitors. | tandfonline.com |

This table presents example statistical parameters from a QSAR study on a related quinoline series, demonstrating how model predictivity is assessed.

Biological Activities and Pharmacological Research of Quinoline 7 Carbonitrile Derivatives

Anticancer Potential and Mechanisms of Action

Derivatives of the quinoline (B57606) scaffold are recognized for their potential in anticancer drug development, acting through various mechanisms to inhibit cancer cell growth and proliferation. These mechanisms include the inhibition of critical enzymes, modulation of cell cycle progression, and the induction of programmed cell death (apoptosis). ekb.eg

Inhibition of Kinases and Topoisomerases

A key strategy in anticancer research involves targeting protein kinases, which are crucial regulators of cell proliferation and survival. researchgate.net Quinoline derivatives have been identified as potent inhibitors of several protein kinases. ekb.eg For instance, a study identified 4-[(2,4-dichorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile as an ATP-competitive inhibitor of the kinase activity of Src. globalresearchonline.net Other quinoline-based drugs such as Pelitinib, Neratinib, and Pyrotinib are known irreversible inhibitors of receptor tyrosine kinases like the human epidermal growth factor receptor (EGFR) and HER2. ekb.eg

In addition to kinase inhibition, quinoline derivatives interfere with the function of DNA topoisomerases, enzymes essential for DNA replication and transcription. nih.gov Natural products like camptothecin (B557342), a quinoline alkaloid, and its synthetic analogues, Topotecan and Irinotecan, function as topoisomerase I inhibitors, leading to DNA damage and cell death in cancer cells. ekb.eg

Modulation of Cell Cycle and Apoptosis Pathways

Quinoline derivatives have been shown to exert their anticancer effects by disrupting the normal cell cycle and promoting apoptosis. rsc.orgnih.gov One study reported that a quinoline derivative significantly induced cell cycle arrest at the G2/M phase. rsc.org Another derivative was found to arrest the growth of MCF-7 breast cancer cells in the S phase. researchgate.net

The induction of apoptosis is a critical mechanism for these compounds. Research has shown that certain quinoline derivatives can trigger the intrinsic pathway of apoptosis. researchgate.nettbzmed.ac.ir For example, a tetrahydrobenzo[h]quinoline derivative was observed to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2 in MCF-7 cells. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio is a key indicator of a cell's susceptibility to apoptosis. tbzmed.ac.ir This process is often accompanied by an increase in the expression and cleavage of executioner caspases, such as caspase 9, which ultimately leads to programmed cell death. tbzmed.ac.ir Flow cytometry analysis has confirmed that treatment with these derivatives leads to a significant increase in both early and late-stage apoptotic cells. rsc.orgtbzmed.ac.ir

Antiproliferative Effects in Various Cancer Cell Lines

The anticancer potential of quinoline-7-carbonitrile derivatives has been demonstrated across a diverse range of human cancer cell lines. researchgate.netrsc.org Numerous studies have evaluated their cytotoxic activity, often reporting the concentration required to inhibit 50% of cell growth (IC₅₀). For example, certain quinoline-carboxamide derivatives have shown significant antiproliferative activity against human liver (HepG-2), colon (HCT-116), and breast (MCF-7, MDA-MB-231) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.net One particularly active derivative showed greater sensitivity towards breast cancer cell lines MCF-7 and MDA-MB-231 than the standard chemotherapeutic drug doxorubicin. researchgate.net The broad-spectrum activity is highlighted by studies where derivatives were screened against the National Cancer Institute's panel of 60 different human cancer cell lines, demonstrating notable antitumor activity against most of them. rsc.org

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Quinoline-carboxamide derivative 12 | MCF-7 (Breast) | IC₅₀ | 3.82 ± 0.2 µM | researchgate.net |

| Quinoline-carboxamide derivative 12 | MDA-MB-231 (Breast) | IC₅₀ | 2.26 ± 0.1 µM | researchgate.net |

| N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide (45) | MCF-7 (Breast) | IC₅₀ | 1.32 µM | nih.gov |

| 5-nitroquinolin-8-yl 2,4-dichlorobenzenesulfonate (46) | MDA-MB-231 (Breast) | IC₅₀ | 7.42 ± 0.94 µM | nih.gov |

| Chalcone (B49325) derivative 3a | NCI-H226 (Non-small cell lung) | Growth Inhibition (GI) | 79.88% | rsc.org |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimalarial, Antiviral, Antileishmanial)

The quinoline nucleus is a foundational scaffold for many antimicrobial agents. nih.govnih.gov Its derivatives have been extensively studied and have shown a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa such as Leishmania and Plasmodium species. nih.govresearchgate.netfrontiersin.orgnih.gov

Investigations against Bacterial Strains (Gram-Positive and Gram-Negative)

This compound derivatives are part of a larger family of quinoline compounds that exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govbiointerfaceresearch.com The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication. mdpi.com

Research has demonstrated the efficacy of these compounds through in vitro testing. A quinoline-3-carbonitrile derivative showed potent activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. mdpi.com Other synthesized quinoline hybrids have displayed broad-spectrum effects, with MIC values ranging from 0.125 to 8 µg/mL against a panel of bacterial strains. nih.gov Studies using the agar (B569324) well diffusion method have also confirmed the antibacterial effects of novel quinoline derivatives, showing significant zones of inhibition against pathogens like Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). rdd.edu.iq

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Series | Bacterial Strain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Quinoline-3-carbonitrile derivative C | Escherichia coli | MIC | 4 µg/mL | mdpi.com |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | MIC | 0.125–8 µg/mL | nih.gov |

| Compound C | Escherichia coli | Inhibition Zone | 30-33 mm | rdd.edu.iq |

| Compound B | Staphylococcus aureus | Inhibition Zone | 42-47 mm | rdd.edu.iq |

| Sulfonamide-based quinoline 3l | Escherichia coli | MIC | 7.812 µg/mL | mdpi.com |

Antifungal Activity Assessment

In addition to their antibacterial action, quinoline derivatives have been evaluated for their efficacy against various fungal pathogens. acs.orgnih.govresearchgate.net The development of new antifungal agents is crucial due to the rise of resistant strains. nih.gov

Several studies have reported the potent antifungal activity of newly synthesized quinoline compounds. nih.govhumanjournals.com In one study, derivatives inspired by the natural alkaloid quinine (B1679958) exhibited significant fungicidal activities, with compounds 3f-4 and 3f-28 showing superior in vitro activity against Sclerotinia sclerotiorum with EC₅₀ values of 0.41 µg/mL and 0.55 µg/mL, respectively. acs.org Preliminary mechanism studies suggest these compounds may disrupt the fungal cell membrane and inhibit sclerotia formation. acs.org Other research has demonstrated broad-spectrum antifungal potential against strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov For instance, a 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivative (3l) was particularly effective against C. albicans, a common human fungal pathogen. mdpi.com

Antimalarial Research and Resistance Studies

Derivatives of the quinoline scaffold have long been a cornerstone in the development of antimalarial agents. nih.govmdpi.comnih.gov Research into this compound derivatives and related structures has focused on their potential to overcome the growing challenge of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comraco.cat

The mechanism of action for many quinoline-based antimalarials is thought to involve the disruption of hemoglobin digestion in the parasite's food vacuole. nih.govnih.gov This leads to the accumulation of toxic heme, which is normally detoxified by polymerization into hemozoin. nih.gov Some quinoline derivatives inhibit this polymerization process, leading to parasite death. nih.gov Resistance to quinoline drugs like chloroquine (B1663885) is often associated with increased drug efflux from the parasite. mdpi.com

Several studies have explored the structure-activity relationships of various quinoline derivatives to enhance their antimalarial potency and combat resistance. For instance, hybrids of 5-cyanopyrimidine (B126568) and quinoline have been synthesized and evaluated. One such compound, 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile, demonstrated significant activity against a chloroquine-resistant strain of P. falciparum with an IC50 value of 55.8 nM, which was four times more potent than chloroquine itself. raco.cat Another study on 4-aminoquinoline (B48711) derivatives found that modifications to the side chain, such as the inclusion of basic groups or substituted amides, can enhance antimalarial activity. nih.gov

The following table summarizes the antimalarial activity of selected quinoline derivatives from various studies.

| Compound/Derivative Class | P. falciparum Strain(s) | IC50 Value | Reference |

| 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile | Dd2 (chloroquine-resistant) | 55.8 nM | raco.cat |

| 3-benzyl-N-(7-chloroquinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine | D10 (chloroquine-sensitive) | 53 nM | raco.cat |

| 3-benzyl-N-(7-chloroquinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine | W2 (chloroquine-resistant) | 67 nM | raco.cat |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | D10 (chloroquine-sensitive) | 0.070 µM | raco.cat |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | Dd2 (chloroquine-resistant) | 0.157 µM | raco.cat |

| Amino-quinoline derivative (40a) | Pf3D7 (chloroquine-sensitive) | 0.25 µM | nih.gov |

| Quinoline-1,2,4-triazine hybrid (40d) | - | 4.54 ± 0.16 µM | nih.gov |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid derivative (8) | - | 0.65 ± 0.09 µM | malariaworld.org |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid derivative (9) | - | 0.64 ± 0.16 µM | malariaworld.org |

It is important to note that while these studies highlight the potential of the broader quinoline and quinoline-carbonitrile classes, further research is needed to specifically elucidate the antimalarial efficacy and resistance profiles of this compound derivatives.

Antiviral Properties, including SARS-CoV-2

The quinoline scaffold has been investigated for its antiviral properties against a range of viruses. nih.gov The emergence of the COVID-19 pandemic spurred significant research into the potential of existing and novel quinoline derivatives as antiviral agents against SARS-CoV-2. nih.govnih.govfrontiersin.org

Several quinoline-based compounds have demonstrated inhibitory activity against SARS-CoV-2 in cell culture models. nih.gov For instance, a series of newly synthesized quinoline-morpholine hybrid compounds showed promising anti-SARS-CoV-2 activity, with EC50 values as low as 1.5 ± 1.0 μM in Vero 76 cells, which was more potent than the reference drug chloroquine (EC50 = 3.1 ± 2.7 μM). nih.gov Another study reported on a novel quinoline-based drug candidate, Jun13296, which acts as a papain-like protease (PLpro) inhibitor and has shown potent antiviral and anti-inflammatory effects in vivo. news-medical.net This compound was effective against SARS-CoV-2 variants that have developed resistance to other antivirals. news-medical.net

The mechanism of antiviral action for some quinoline derivatives is thought to involve interference with viral entry into host cells. malariaworld.org For example, chloroquine is believed to inhibit viral entry at a post-attachment stage. malariaworld.org The inhibition of SARS-CoV-2 replication by chloroquine and hydroxychloroquine (B89500) has also been linked to an inhibitory effect on the autophagy pathway. malariaworld.org

The table below presents the antiviral activity of some quinoline derivatives.

| Compound/Derivative Class | Virus | Cell Line | EC50 Value | Reference |

| Quinoline-morpholine hybrid (1) | SARS-CoV-2 | Vero 76 | 2.9 ± 2.5 µM | nih.gov |

| Quinoline-morpholine hybrid (2) | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 µM | nih.gov |

| Quinoline-morpholine hybrid (3) | SARS-CoV-2 | Vero 76 | 1.8 ± 1.1 µM | nih.gov |

| Quinoline-morpholine hybrid (4) | SARS-CoV-2 | Vero 76 | 1.8 ± 1.5 µM | nih.gov |

| Chloroquine | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 µM | nih.gov |

| Quinoline analogue (19) | Enterovirus D68 | RD | 0.05 - 0.10 µM | nih.gov |

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 µM | malariaworld.org |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12 - 12 µM | malariaworld.org |

While these findings are promising for the quinoline class of compounds, specific research focusing on the antiviral properties of this compound derivatives is needed to determine their potential in this therapeutic area.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The quinoline scaffold has been explored for the development of new antileishmanial agents. mdpi.comnih.gov Research has shown that various quinoline derivatives exhibit activity against both the promastigote and amastigote stages of the parasite. mdpi.comnih.gov

Structure-activity relationship studies have been conducted to optimize the antileishmanial activity of quinoline derivatives. For example, a series of ferrocenylquinoline derivatives showed promising activity against L. donovani amastigotes, with one derivative exhibiting an IC50 of 0.50 ± 0.07 µM. mdpi.com In another study, quinoline derivatives containing phosphine (B1218219) oxide groups were found to be active against both promastigotes and intracellular amastigotes, with the most active compound against intracellular amastigotes having an IC50 of 1.39 ± 1.08 µM. nih.gov

The table below summarizes the antileishmanial activity of selected quinoline derivatives.

| Compound/Derivative Class | Leishmania Species | Stage | IC50 Value | Reference |

| Ferrocenylquinoline derivative (36) | L. donovani | Amastigote | 0.50 ± 0.07 µM | mdpi.com |

| Acetylated derivative (52) | L. donovani | Amastigote | 7 ± 0 µM | mdpi.com |

| Acetylated derivative (53) | L. donovani | Amastigote | 7 ± 0 µM | mdpi.com |

| Quinoline derivative with phosphine oxide (59) | L. donovani | Amastigote | 1.39 ± 1.08 µM | nih.gov |

| 2-(2-hydroxyprop-2-enyl)quinoline | L. donovani / L. infantum | Amastigote | 2 - 4 µM | nih.gov |

| (E)-3-quinolin-2-yl-acrylonitrile | L. donovani / L. infantum | Amastigote | 2 - 4 µM | nih.gov |

| 3-(6-chloro-7-fluoro-4-morpholino)quinoline prop-2-en-1-ol (26g) | L. donovani | - | 0.22 µM | nih.gov |

| 8-hydroxyquinoline | L. martiniquensis | Promastigote | 1.61 ± 0.28 µg/mL | peerj.com |

| 8-hydroxyquinoline | L. martiniquensis | Amastigote | 1.56 ± 0.02 µg/mL | peerj.com |

These studies demonstrate the potential of the quinoline scaffold in the development of new treatments for leishmaniasis. However, specific investigations into this compound derivatives are required to ascertain their specific antileishmanial activity.

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have been investigated for their potential anti-inflammatory and immunomodulatory properties. nih.govd-nb.info Some of these compounds have shown the ability to modulate the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.

For example, certain quinoline-4-carboxylic acid and quinoline-3-carboxylic acid derivatives have demonstrated appreciable anti-inflammatory activities in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. nih.gov In one study, a quinoline-based papain-like protease (PLpro) inhibitor, Jun13296, not only showed antiviral effects but also reduced the activity of inflammatory cytokines such as interleukin-6 (IL-6) and interferon-γ (IFN-γ). news-medical.net The anti-inflammatory activity of this compound may be linked to its inhibition of other enzymatic processes associated with PLpro, such as deubiquitinase and deISGylase activities. news-medical.net

The following table presents the anti-inflammatory activity of selected quinoline derivatives.

| Compound/Derivative Class | Model | Target/Mediator | IC50 Value | Reference |

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Inflammation | Appreciable activity | nih.govresearchgate.net |

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Inflammation | Appreciable activity | nih.govresearchgate.net |

| Ginsenoside Rb1 | LPS-stimulated RAW264.7 and U937 cells | TNF-α production | 56.5 µM (RAW264.7), 51.3 µM (U937) | d-nb.info |

| Ginsenoside Rb2 | LPS-stimulated RAW264.7 and U937 cells | TNF-α production | 27.5 µM (RAW264.7), 26.8 µM (U937) | d-nb.info |

| Quinoline derivative (YPE-01) | TNFα-stimulated endothelial cells | VCAM-1 and ICAM-1 expression | 17.8 to 40.3 µM | d-nb.info |

Further research is necessary to specifically evaluate the anti-inflammatory and immunomodulatory effects of this compound derivatives and to understand their mechanisms of action in these pathways.

Neuroprotective and Central Nervous System Activities

The quinoline scaffold is a privileged structure in medicinal chemistry for the development of agents targeting the central nervous system (CNS). nih.govresearchgate.netnih.gov Derivatives of quinoline have been explored for their neuroprotective potential and their ability to modulate the activity of key enzymes and receptors in the brain. nih.govresearchgate.netnih.gov

Enzyme Inhibition (e.g., COMT, AChE, MAO-B)

Quinoline derivatives have been investigated as inhibitors of several enzymes implicated in neurodegenerative diseases, such as Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B). nih.govresearchgate.netnih.gov

COMT Inhibition: COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters like dopamine (B1211576). nih.gov A series of 8-hydroxyquinolines were identified as potent inhibitors of the membrane-bound form of COMT (MB-COMT). nih.gov Small substituents at the 7-position of the quinoline ring were found to enhance metabolic stability without compromising potency. nih.gov

AChE Inhibition: AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Molecular docking simulations have suggested that some quinoline derivatives may act as inhibitors of AChE. nih.govresearchgate.net

MAO-B Inhibition: MAO-B is an enzyme that degrades neurotransmitters, including dopamine. Its inhibition can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease. A number of 3,4-dihydro-2(1H)-quinolinone derivatives have been shown to be potent and selective MAO-B inhibitors, with one derivative displaying an IC50 value of 0.0014 µM. nih.gov A study on pyrazolo[1,5-a]quinoxalin-4-ones, which are structurally related to quinolines, also identified specific inhibitors of both MAO-A and MAO-B. nih.gov For instance, 5-acetamido-4-oxo-2-phenyl-4,5-dihydro-1H,10H-pyrazolo[2,3-a]quinoxalin-7-yl acetate (B1210297) was a specific inhibitor of MAO-B with an IC50 of 0.181 µM. nih.gov

The table below provides a summary of the enzyme inhibitory activity of some quinoline and related derivatives.

| Compound/Derivative Class | Enzyme | IC50 Value | Reference |

| 3,4-dihydro-2(1H)-quinolinone derivative (3a) | MAO-B | 0.0014 µM | nih.gov |

| 5-acetamido-4-oxo-2-phenyl-4,5-dihydro-1H,10H-pyrazolo[2,3-a]quinoxalin-7-yl acetate (18) | MAO-B | 0.181 µM | nih.gov |

| 2-(4-methoxyphenyl)-4-oxo-1H,10H-pyrazolo[2,3-a]quinoxaline-5(4H)-carbonitrile (17) | MAO-A | 0.763 µM | nih.gov |

| Oxygenated chalcone derivative (6) | MAO-B | 0.0021 µM | nih.gov |

| 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamide (7) | MAO-A | 0.058 ± 0.002 µM | researchgate.net |

| 3'-fluoro derivative | COMT | 11 nM | nih.gov |

| Catecholic nitrile with nitro substituent | COMT | Effective inhibition | reading.ac.uk |

These findings suggest that the quinoline scaffold is a promising starting point for the design of inhibitors of enzymes relevant to neurological disorders. However, specific experimental data on the inhibitory activity of this compound derivatives against these enzymes is needed.

Structure Activity Relationship Sar Studies of Quinoline 7 Carbonitrile Analogues

Influence of Substituent Position and Nature on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the type, position, and nature of substituents attached to the core ring structure. biointerfaceresearch.com SAR studies have established that even minor modifications can significantly alter the potency and selectivity of these compounds.

Key findings regarding substituent effects on the quinoline ring include:

Position 1 (N-1): Substitution at the N-1 position is often essential for activity. Potent compounds have been developed by introducing lower alkyl groups like ethyl and cyclopropyl, or aryl groups such as difluorophenyl. youtube.comslideshare.net

Position 3: Modification of the C-3 carboxylic acid group typically leads to a decrease in antibacterial activity. youtube.com However, replacing it with an isothiazolo group has been shown to afford highly active compounds. youtube.com

Position 4: The 4-oxo group is generally considered essential for antibacterial activity, and its replacement often results in a loss of function. youtube.com For antimalarial activity, a dialkylaminoalkyl side chain at the C-4 position is optimal. pharmacy180.com

Position 5: The incorporation of an amino group at the C-5 position can yield active compounds. slideshare.net

Position 6: The introduction of a fluorine atom at the C-6 position is a well-established strategy that significantly enhances antibacterial activity. youtube.comslideshare.net

Position 7: This position is critical for modulating activity. For antibacterial quinolones, the introduction of a piperazine (B1678402) moiety is considered essential for high potency. youtube.com In the context of antimalarial agents, 4-aminoquinoline (B48711) derivatives with a bi-aryl substituent at the 7-position have demonstrated the most potent activity against both chloroquine-sensitive and resistant strains. biointerfaceresearch.com A 7-chloro group is also considered optimal for antimalarial efficacy. pharmacy180.com

The following table summarizes the influence of various substituents at different positions on the quinoline ring.

| Position | Substituent | Influence on Biological Activity |

| 1 | Ethyl, Cyclopropyl, Difluorophenyl | Potent antibacterial activity. youtube.com |

| 3 | Carboxylic Acid | Modification often decreases antibacterial activity. youtube.com |

| 5 | Amino Group | Can confer antibacterial activity. slideshare.net |

| 6 | Fluorine | Significantly enhances antibacterial activity. youtube.comslideshare.net |

| 7 | Piperazine | Essential for potent antibacterial activity. youtube.com |

| 7 | Bi-aryl Group | Potent antimalarial activity. biointerfaceresearch.com |

| 7 | Chloro Group | Optimal for antimalarial activity. pharmacy180.com |

Impact of Nitrile Group Orientation and Electronic Effects

The nitrile (cyano) group is a versatile pharmacophore that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. researchgate.net In Quinoline-7-carbonitrile analogues, the electronic properties and orientation of the nitrile group are critical determinants of activity.

The nitrile group is strongly electron-withdrawing, which impacts the electron density distribution across the quinoline ring system. nih.gov This polarization can enhance the molecule's ability to interact with target proteins through various noncovalent forces. nih.gov The key roles of the nitrile group include:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like serine or arginine residues in a protein's active site. nih.gov Crystal structures of various pharmaceuticals confirm that this interaction is a common binding motif. nih.gov

Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. researchgate.netnih.gov For example, studies have shown that the nitrile can mimic the carbonyl group of androst-4-ene-3,17-diones, acting as a hydrogen bond acceptor to inhibit the aromatase enzyme. nih.gov

Modulation of Reactivity: The reactivity of the nitrile group itself can be modulated by adjacent structural elements. nih.gov The presence of other electron-withdrawing groups on the heteroaromatic ring can increase the electrophilicity of the nitrile's carbon atom, potentially enabling covalent interactions with nucleophilic residues like cysteine in a target protein. nih.gov

The placement of the nitrile is often essential for activity. For instance, in a series of benzonitrile-based enzyme inhibitors, placing the nitrile in the para position was found to be critical for inhibitory function. nih.gov The electron-withdrawing nature of the nitrile at position 7 of the quinoline ring influences the basicity and electronic landscape of the entire heterocyclic system, thereby affecting its pharmacokinetic and pharmacodynamic profiles. figshare.com

Role of Hybrid Structures and Fused Heterocycles on Efficacy

A promising strategy in modern drug design is the creation of hybrid molecules or fused heterocyclic systems. researchgate.net This approach involves combining the this compound scaffold with other known pharmacophores to produce a single molecule with potentially synergistic or multi-target activity. researchgate.netnih.gov Fusing another ring to the quinoline core can also enhance efficacy by creating a more rigid structure that fits optimally into a biological target's binding site.

Hybrid Molecules: This strategy aims to improve affinity and potency while potentially reducing drug resistance and side effects. researchgate.net For example, a hybrid compound was constructed by linking a quinolone fragment, a known antibacterial agent, to a quinoline core. nih.gov This hybrid demonstrated a potent effect against both susceptible and drug-resistant bacterial strains, suggesting a dual-target mechanism of action. nih.gov Similarly, combining quinoline with a benzimidazole (B57391) moiety, both of which have demonstrated a wide range of biological activities, can produce a synergistic effect in a single molecular structure. researchgate.net

Fused Heterocycles: The synthesis of fused-ring systems has gained substantial attention due to their significant biological applications. researchgate.net New heterocyclic scaffolds can be created by fusing rings such as pyrazole, triazole, azepine, or oxepine to the quinoline nucleus. researchgate.net For instance, quinoline tethered to a triazole has been used to synthesize novel quinoline-fused triazolo-azepines. researchgate.net Another example involves the reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with hydrazine (B178648) to yield 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline, a fused heterocyclic system. rsc.org These rigid, polycyclic structures can offer enhanced selectivity and potency.

The table below presents examples of hybrid and fused structures based on the quinoline scaffold.

| Structure Type | Fused/Hybrid Moiety | Resulting System | Potential Advantage |

| Hybrid | Quinolone | Quinolone-Quinoline Hybrid | Dual-target antibacterial activity. nih.gov |

| Hybrid | Benzimidazole | Benzimidazole-Quinoline Hybrid | Synergistic biological effects. researchgate.net |

| Fused | Pyrazole | Pyrazolo[3,4-b]quinoline | Novel heterocyclic scaffold. rsc.org |

| Fused | Triazole/Azepine | Triazolo-azepine-fused Quinoline | Novel heterocyclic scaffold. researchgate.net |

Computational Insights into SAR for Rational Drug Design

Computational methods are indispensable tools in modern medicinal chemistry for accelerating the drug discovery process. patsnap.comnih.gov These in silico techniques provide profound insights into the structure-activity relationships of this compound analogues, enabling the rational design of more potent and selective molecules. nih.gov

Key computational approaches used to elucidate SAR include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that correlates the physicochemical properties of a series of compounds with their biological activities to generate a mathematical model. patsnap.com This model can then be used to predict the activity of novel, un-synthesized analogues, guiding the selection of the most promising candidates for synthesis and testing. nih.gov

Molecular Modeling and Docking Simulations: These techniques are used to visualize and predict how a ligand (drug candidate) binds to the three-dimensional structure of its biological target, such as a protein or enzyme. patsnap.com Molecular docking can predict the preferred orientation of the this compound analogue within the target's active site and estimate the binding affinity. patsnap.comnih.gov For example, docking studies have been used to show how an oxazino quinoline core could fit well within the active binding site of the LptA protein in bacteria, providing a basis for further structural modifications. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model derived from active this compound analogues can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time. patsnap.com This can reveal important information about the stability of the binding interaction and conformational changes that may occur upon ligand binding, offering a more realistic view than static docking models. patsnap.com

These computational tools allow researchers to build robust SAR models, understand key molecular interactions at an atomic level, and prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug development pipeline. patsnap.comnih.gov

Applications of Quinoline 7 Carbonitrile and Its Derivatives in Material Science and Other Fields

Corrosion Inhibition Properties

Recent studies have investigated a series of 2-amino-4-arylquinoline-3-carbonitriles as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate that the presence of different substituents on the aryl ring can significantly influence their protective performance. The inhibition efficiency of these compounds is attributed to their ability to adsorb onto the steel surface, a process that has been found to follow the Langmuir adsorption isotherm. This indicates the formation of a monolayer of the inhibitor on the metal.

Potentiodynamic polarization studies of these quinoline (B57606) carbonitrile derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. In some cases, they have been observed to be primarily cathodic inhibitors. The effectiveness of these inhibitors generally increases with their concentration.

The following table summarizes the inhibition efficiency of several 2-amino-4-arylquinoline-3-carbonitrile derivatives on mild steel in a 1 M HCl solution, as determined by weight loss measurements.

Table 1: Inhibition Efficiency of 2-Amino-4-arylquinoline-3-carbonitrile Derivatives

| Compound | Inhibitor Concentration | Inhibition Efficiency (%) |

|---|---|---|

| 2-amino-4-(4-nitrophenyl) quinoline-3-carbonitrile (AAC-1) | 200 mg/L | 94.78 |

| 2-amino-4-phenylquinoline-3-carbonitrile (AAC-2) | 200 mg/L | 95.65 |

| 2-amino-4-(4-hydroxyphenyl) quinoline-3-carbonitrile (AAC-3) | 200 mg/L | 96.52 |

Data sourced from a study on l-proline-promoted synthesis of these derivatives. rsc.org

The data indicates that the nature of the substituent on the 4-aryl group plays a crucial role in the corrosion inhibition performance. For instance, the presence of an electron-donating hydroxyl group in AAC-3 results in a higher inhibition efficiency compared to the electron-withdrawing nitro group in AAC-1. This is likely due to the increased electron density on the molecule, which enhances its adsorption onto the positively charged metal surface in the acidic medium.

Photovoltaic Applications and Organic Light-Emitting Diodes (OLEDs)

A comprehensive search of scientific literature did not yield specific studies detailing the application of Quinoline-7-carbonitrile in photovoltaic devices or organic light-emitting diodes (OLEDs). However, the broader class of quinoline derivatives has garnered considerable interest in these fields due to their favorable electronic and photophysical properties. nih.govresearchgate.net

In the context of photovoltaics, particularly dye-sensitized solar cells (DSSCs), quinoline derivatives are explored for their potential as components of organic dyes (sensitizers). nih.gov Their rigid and planar structure, combined with the ability to tune their absorption and emission properties through chemical modification, makes them attractive candidates. The quinoline moiety can act as a strong electron acceptor, a desirable characteristic for efficient charge separation and transfer within a solar cell. researchgate.net

Similarly, in the field of OLEDs, quinoline derivatives are investigated for their use as emitting materials and electron transport layers. nih.govresearchgate.net The fluorescence and charge-transporting capabilities of the quinoline core are key to their potential application in these devices. By modifying the quinoline structure with various functional groups, researchers aim to develop materials with specific emission colors, high quantum yields, and good thermal stability, which are all crucial for the performance and longevity of OLEDs. While the potential for quinoline derivatives is evident, further research is required to synthesize and evaluate specific compounds like this compound for these applications.

Future Research Directions and Translational Perspectives for Quinoline 7 Carbonitrile

Optimization of Synthetic Pathways for Scalability and Efficiency

The translation of any promising compound from the laboratory to clinical application hinges on the development of synthetic routes that are not only effective but also scalable, cost-effective, and environmentally sustainable. Future research for Quinoline-7-carbonitrile will need to focus on optimizing its synthesis to meet these demands.

Current synthetic strategies for quinoline (B57606) derivatives often involve multi-step processes. For instance, the preparation of substituted quinoline-3-carbonitriles has been achieved through various routes, including the acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles or the amination of 4-chloro-6-(crotonamido)quinoline-3-carbonitriles. nih.gov A key development has been the creation of a safer cyclization step for producing key intermediates like 6-acetamido-4-chloroquinoline-3-carbonitrile. nih.gov

Future optimization efforts are likely to focus on several key areas:

Green Chemistry: There is a growing emphasis on developing "green" synthetic routes that minimize the use of hazardous reagents and solvents. nih.gov This includes the use of microwave-assisted and ultrasound-based synthesis, which can dramatically reduce reaction times and improve yields. nih.gov The development of a novel method for cyclizing anilines with acrolein diethyl acetal (B89532) to form quinolines without harsh oxidants is an example of a move toward safer and more efficient synthesis. scispace.com

Catalysis: Exploring novel catalysts can improve reaction efficiency and selectivity. For example, the Friedlander reaction, a classic method for quinoline synthesis, can be optimized through the use of different catalysts and reaction conditions to improve scalability. acs.org

By focusing on these areas, chemists can develop robust and efficient synthetic pathways for this compound and its analogues, facilitating the large-scale production required for extensive preclinical and clinical evaluation.

In-depth Mechanistic Studies of Biological Actions

While many quinoline-based drugs are in use, a deep understanding of their precise mechanisms of action is crucial for rational drug design and for predicting potential side effects. Quinolone antibiotics, for example, are known to interfere with bacterial DNA replication by inhibiting the ligase activity of DNA gyrase and topoisomerase IV, leading to double-strand DNA breaks and cell death. wikipedia.orgwikipedia.org In cancer therapy, quinoline derivatives often target topoisomerase enzymes or protein kinases.

For this compound derivatives, future research must move beyond these general mechanisms to elucidate the specific roles of the 7-carbonitrile moiety. Key questions to be addressed include:

How does the electron-withdrawing nature of the nitrile group at the C7 position affect the molecule's interaction with its biological targets?

Does this specific substitution alter the binding mode or selectivity for certain kinases or enzymes?

Could this moiety be involved in covalent bond formation with the target protein, as seen with some irreversible inhibitors?

Recent discoveries have shown that quinoline derivatives can possess novel mechanisms of action. For example, a quinoline-4-carboxamide was found to inhibit the protein synthesis translation elongation factor 2 (PfEF2) in the malaria parasite, a mechanism distinct from traditional antimalarials that interfere with heme detoxification. nih.govacs.org In-depth mechanistic studies, utilizing techniques such as structural biology (X-ray crystallography, Cryo-EM), proteomics, and advanced molecular imaging, will be essential to uncover potentially novel mechanisms for this compound analogues. Such studies are critical for identifying biomarkers of response and resistance, ultimately guiding their clinical development. nih.govresearchgate.net

Development of Novel this compound-based Therapeutic Agents

The quinoline scaffold is exceptionally versatile, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The development of novel therapeutic agents based on the this compound structure is a highly active area of research, particularly in oncology.

Numerous studies have demonstrated the potential of modifying the quinoline core to create potent and selective inhibitors of key signaling proteins implicated in cancer.

| Therapeutic Target | Example Derivative Class | Key Findings |

| Src Kinase | 7-alkene-3-quinolinecarbonitriles | A potent inhibitor of Src enzymatic and cellular activity with efficacy comparable to the approved drug bosutinib (B1684425) in a colon tumor xenograft model. nih.gov |

| EGFR/HER-2 | 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles | Developed as irreversible inhibitors of HER-2 and EGFR kinases. Compound 25o (HKI-272, Neratinib) was selected for clinical trials. nih.gov Another series also showed potent dual-target inhibition. rsc.org |

| PI3K/mTOR | 4-acrylamido-quinolines | Researchers synthesized potent PI3K/mTOR dual inhibitors with promising in vitro and in vivo activity. mdpi.com |

| VEGF/c-Met/EGF Receptors | Various quinoline derivatives | The quinoline scaffold is pivotal in designing inhibitors for key carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov |

Future development will likely involve creating hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve dual-target inhibition or to improve pharmacokinetic properties. nih.gov The goal is to develop next-generation therapeutic agents with enhanced potency, improved selectivity, and a better safety profile compared to existing treatments. africaresearchconnects.comwisdomlib.org

Exploration of Undiscovered Biological Targets and Disease Indications

While much of the focus for quinoline derivatives has been on cancer and infectious diseases, the structural versatility of the this compound scaffold suggests it could be effective against a much broader range of biological targets and diseases. researchgate.netmdpi.com Future research should aim to explore these untapped therapeutic possibilities.

Promising new areas for exploration include:

Neurological and Psychiatric Disorders: Quinoline-based compounds like Kynurenic acid are metabolites that interact with neurological pathways. mdpi.com Synthetic quinoline derivatives could be designed to target NMDA receptors or neurokinin-3 (NK3) receptors, which are implicated in conditions like schizophrenia and other psychiatric disorders. wisdomlib.orgmdpi.com

Epigenetic Regulation: Some quinoline derivatives have been shown to influence epigenetic mechanisms by modulating enzymes like histone deacetylases (HDACs). mdpi.com This opens up the possibility of developing this compound analogues for diseases where epigenetic dysregulation is a key factor, including certain cancers and neurodegenerative conditions. mdpi.com

Antimicrobial Resistance: As antimicrobial resistance becomes a growing global threat, there is an urgent need for new agents. nih.govresearchgate.net Quinoline derivatives could be explored as inhibitors of novel bacterial or fungal targets, such as the cytochrome P450 enzyme CYP121 in Mycobacterium tuberculosis. researchgate.net

Cardiovascular Diseases: Early research has indicated that some quinoline derivatives can modulate cholesterol metabolism, suggesting a potential role in developing therapies for cardiovascular diseases. wisdomlib.org

Systematic screening of this compound libraries against diverse panels of enzymes, receptors, and cell-based assays will be crucial for identifying novel biological activities and expanding the therapeutic potential of this promising chemical scaffold.

Advancements in Computational Prediction and Design of this compound Analogues

In silico methods are now indispensable in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. The application of advanced computational tools holds immense promise for accelerating the development of novel this compound analogues. mdpi.com

| Computational Technique | Application in Quinoline Analogue Design |

| 3D-QSAR | Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and CoMSIA, have been used to build predictive models for the anticancer activity of quinoline derivatives. nih.govbiointerfaceresearch.com These models generate contour maps that highlight which structural features are critical for biological activity, guiding the design of new compounds with enhanced potency. nih.govresearchgate.net |